2-fluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide
Description
The compound 2-fluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide is a benzamide derivative featuring a 2-fluoro-substituted aromatic ring, an ethyl linker, and a thiophen-2-yl moiety bearing a 1-methylpyrazole group at the 5-position. This structure combines halogenation, heterocyclic diversity, and amide functionality, making it a candidate for therapeutic or material science applications. Its design leverages:
- Fluorine at the benzamide’s 2-position for enhanced metabolic stability and lipophilicity.
- A thiophene-pyrazole hybrid for π-π stacking and hydrogen-bonding interactions.
- An ethyl linker to balance rigidity and flexibility for target engagement.
Properties
IUPAC Name |
2-fluoro-N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3OS/c1-21-11-12(10-20-21)16-7-6-13(23-16)8-9-19-17(22)14-4-2-3-5-15(14)18/h2-7,10-11H,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFPOQNEXLODRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds containing the imidazole moiety have been known to interact with a broad range of targets.
Mode of Action
Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting a complex interaction with their targets.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been reported to influence a variety of biochemical pathways.
Pharmacokinetics
The oral bioavailability (F%) in rats and dogs was reported to be 85% and 79% respectively. This suggests that similar compounds may have favorable pharmacokinetic properties.
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
2-fluoro-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}benzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C17H16F3N3O2S2
- Molecular Weight : 415.5 g/mol
- IUPAC Name : N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, particularly for its anticancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyrazole have shown promising results in inhibiting cell proliferation in breast cancer (MCF7), lung cancer (A549), and glioblastoma (U251) cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1 | MCF7 | 3.79 | Apoptosis induction |
| 2 | A549 | 26.00 | Cell cycle arrest |
| 3 | U251 | <10.00 | Inhibition of Bcl-2 |
Anti-inflammatory Activity
The compound's anti-inflammatory potential is supported by studies showing inhibition of pro-inflammatory cytokines. Pyrazole derivatives have been reported to reduce levels of TNF-alpha and IL-6 in vitro, suggesting a mechanism that could be useful in treating inflammatory diseases.
The proposed mechanisms by which this compound exerts its effects include:
- Inhibition of Kinases : Similar compounds have been identified as inhibitors of Aurora-A kinase, which plays a crucial role in cell division and cancer progression.
- Induction of Apoptosis : Evidence suggests that the compound may promote apoptosis in cancer cells through the activation of caspases.
- Modulation of Signaling Pathways : It may interfere with signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.
Case Studies
Several studies have reported on the efficacy of pyrazole-based compounds similar to this compound:
- Study on MCF7 Cells : A derivative exhibited an IC50 value of 3.79 µM, indicating strong antiproliferative activity.
- Anti-inflammatory Effects in Animal Models : In vivo studies showed reduced inflammation markers in models treated with pyrazole derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Benzamide Core
Halogen vs. Methoxy/Hydroxy Groups
- Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) replaces fluorine with 3,4-dimethoxy groups, increasing hydrophilicity but reducing electronegativity. Melting point (90°C) is lower than fluorinated analogs, likely due to weaker intermolecular forces .
- Rip-D (2-hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide) introduces a hydroxyl group at the benzamide’s 2-position, enabling hydrogen bonding but reducing stability compared to fluorine .
- 4-Chloro-N-(2-fluoro-4-methylphenyl)benzamide () demonstrates that chlorine’s larger atomic radius and lower electronegativity compared to fluorine may alter binding kinetics and steric interactions .
Fluorine Positional Isomerism
Heterocyclic Modifications
Thiophene-Based Derivatives
- N-(3-Bromopropyl)-4-(thiophen-2-yl)benzamide () retains the thiophene moiety but replaces pyrazole with a bromopropyl group, reducing heterocyclic interactions and increasing molecular weight (MW: ~378 g/mol vs. target compound’s ~385 g/mol) .
- 4-(5-Formylthiophen-2-yl)benzoic acid () lacks the pyrazole and amide linker, highlighting the importance of these groups in stabilizing the target compound’s conformation .
Pyrazole-Containing Analogs
- 4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide () shares the 1-methylpyrazole group but incorporates a quinazoline scaffold, suggesting divergent applications in kinase inhibition vs. the thiophene-based target .
Linker Variations
Data Tables
Table 1: Structural and Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
